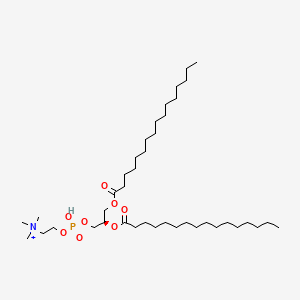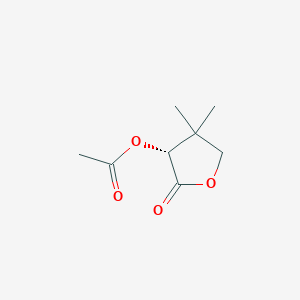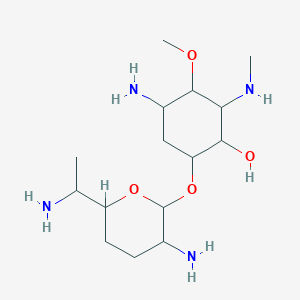
DPPC
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dipalmitoylphosphatidylcholine is a phospholipid and a type of lecithin. It consists of two palmitic acid groups attached to a phosphatidylcholine head-group. This compound is the main constituent of pulmonary surfactants, which reduce the work of breathing and prevent alveolar collapse during respiration . Dipalmitoylphosphatidylcholine plays a crucial role in the study of liposomes and human bilayers .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dipalmitoylphosphatidylcholine can be synthesized through the esterification of glycerophosphocholine with palmitic acid. The reaction typically involves the use of catalysts such as dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
In industrial settings, dipalmitoylphosphatidylcholine is often produced using enzymatic methods. Enzymes such as phospholipase D are used to catalyze the transphosphatidylation of phosphatidylcholine with palmitic acid . This method is preferred due to its high specificity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Dipalmitoylphosphatidylcholine undergoes various chemical reactions, including oxidation, hydrolysis, and substitution reactions .
Common Reagents and Conditions
Hydrolysis: The compound can be hydrolyzed using acidic or basic conditions to yield glycerophosphocholine and palmitic acid.
Substitution: Substitution reactions can occur at the phosphate group, where different alcohols or amines can replace the choline group.
Major Products
Aplicaciones Científicas De Investigación
Dipalmitoylphosphatidylcholine has a wide range of applications in scientific research:
Mecanismo De Acción
Dipalmitoylphosphatidylcholine exerts its effects by reducing the surface tension of the alveolar liquid in the lungs. This is achieved through the formation of a monolayer at the air-liquid interface, which prevents alveolar collapse during respiration . The hydrophilic head of dipalmitoylphosphatidylcholine interacts with the aqueous environment, while the hydrophobic tails interact with the air, creating a stable interface .
Comparación Con Compuestos Similares
Similar Compounds
Dimyristoylphosphatidylcholine (DMPC): Similar to dipalmitoylphosphatidylcholine but with shorter fatty acid chains (14 carbons each).
Dioleoylphosphatidylcholine (DOPC): Contains unsaturated fatty acid chains, which affect its fluidity and phase behavior.
Uniqueness
Dipalmitoylphosphatidylcholine is unique due to its high melting temperature and ability to form highly ordered bilayers. This makes it particularly suitable for studies involving membrane stability and dynamics . Its role as the primary component of pulmonary surfactants also distinguishes it from other phospholipids .
Propiedades
Fórmula molecular |
C40H81NO8P+ |
|---|---|
Peso molecular |
735 g/mol |
Nombre IUPAC |
2-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium |
InChI |
InChI=1S/C40H80NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-39(42)46-36-38(37-48-50(44,45)47-35-34-41(3,4)5)49-40(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h38H,6-37H2,1-5H3/p+1/t38-/m1/s1 |
Clave InChI |
KILNVBDSWZSGLL-KXQOOQHDSA-O |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC |
SMILES isomérico |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC |
Sinónimos |
1,2 Dihexadecyl sn Glycerophosphocholine 1,2 Dipalmitoyl Glycerophosphocholine 1,2 Dipalmitoylphosphatidylcholine 1,2-Dihexadecyl-sn-Glycerophosphocholine 1,2-Dipalmitoyl-Glycerophosphocholine 1,2-Dipalmitoylphosphatidylcholine Dipalmitoyl Phosphatidylcholine Dipalmitoylglycerophosphocholine Dipalmitoyllecithin Dipalmitoylphosphatidylcholine Phosphatidylcholine, Dipalmitoyl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(2S,4S,5R,6R)-5-acetamido-4-acetyloxy-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B1200382.png)








